Increased Computed Lipophilicity (XLogP3) Relative to the Des-Methyl Parent Scaffold
The 2-methyl substituent raises the computed logP by +0.4 units relative to the des-methyl scaffold, potentially improving passive membrane permeability. This difference is derived from PubChem-computed XLogP3 values [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide (CAS 27320-80-5): XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = +0.4 (target is 0.4 log units more lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from neutral SMILES |
Why This Matters
A 0.4 log unit increase in XLogP3 can translate to measurably higher membrane permeability, which is critical when selecting a scaffold for cell-based phenotypic screening or intracellular target engagement.
- [1] PubChem CID 47003301 (target) and CID 615071 (des-methyl comparator). XLogP3 values: -0.2 vs. -0.6. National Center for Biotechnology Information, 2024. View Source
